

# Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

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This technical guide provides a detailed analysis of the spectral data for **2-(1H-Indol-1-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the relative scarcity of published experimental data for this specific isomer compared to its 2- and 3-substituted counterparts, this document combines theoretical predictions with established spectral characteristics of its constituent functional groups.

## Chemical Structure and Properties

**2-(1H-Indol-1-yl)ethanol** is an aromatic heterocyclic compound with the molecular formula  $C_{10}H_{11}NO$  and a molecular weight of 161.20 g/mol. The structure consists of an indole ring system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

## Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for **2-(1H-Indol-1-yl)ethanol** based on established principles of NMR, IR, and MS spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectral Data (in  $CDCl_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~7.65	d	1H	H-4	Expected to be the most downfield of the aromatic protons.
~7.20-7.30	m	2H	H-5, H-6	Complex multiplet due to overlapping signals.
~7.10	d	1H	H-7	
~7.05	d	1H	H-2	
~6.50	d	1H	H-3	
~4.20	t	2H	N-CH <sub>2</sub>	Triplet due to coupling with the adjacent CH <sub>2</sub> group.
~3.90	t	2H	CH <sub>2</sub> -OH	Triplet due to coupling with the adjacent N-CH <sub>2</sub> group.
~1.5-2.0	br s	1H	OH	Chemical shift can vary with concentration and solvent.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~136.0	C-7a	
~128.8	C-3a	
~128.5	C-2	
~121.5	C-5	
~120.0	C-6	
~109.5	C-4	
~101.5	C-3	
~62.0	CH <sub>2</sub> -OH	
~50.0	N-CH <sub>2</sub>	

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3500-3200	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H (aromatic)	Stretching
2960-2850	Medium	C-H (aliphatic)	Stretching
1600-1450	Medium-Weak	C=C (aromatic)	Stretching
1300-1000	Strong	C-N	Stretching
1050-1150	Strong	C-O	Stretching

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Ion	Notes
161	[M] <sup>+</sup>	Molecular ion peak.
130	[M - CH <sub>2</sub> OH] <sup>+</sup>	Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.
117	[Indole] <sup>+</sup>	Fragmentation resulting in the stable indole cation.
90		Further fragmentation of the indole ring.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

### Synthesis of 2-(1H-Indol-1-yl)ethanol

A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of **2-(1H-indol-1-yl)ethanol**.

Materials:

- Indole
- 2-Bromoethanol or 2-Chloroethanol
- Sodium hydride (NaH) or Potassium hydroxide (KOH)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of indole.
- Add 2-bromoethanol dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **2-(1H-indol-1-yl)ethanol**.

## Spectral Data Acquisition

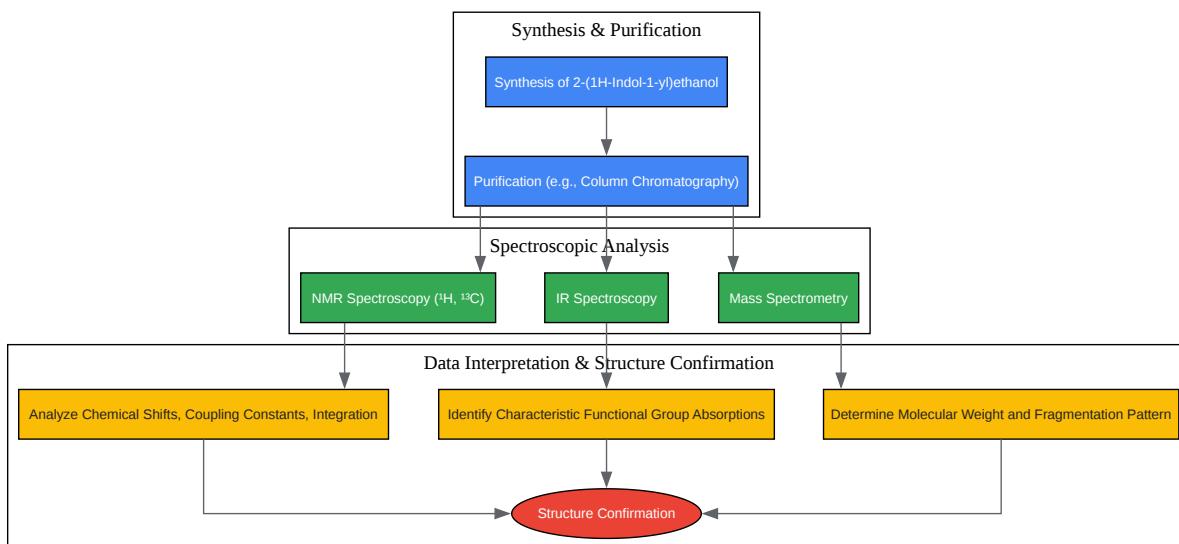
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr)

or as a KBr pellet.

- **Mass Spectrometry:** Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized compound like **2-(1H-Indol-1-yl)ethanol**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **2-(1H-Indol-1-yl)ethanol**.

This guide provides a foundational understanding of the spectral characteristics of **2-(1H-Indol-1-yl)ethanol**. Researchers are encouraged to perform their own experimental analyses to confirm and expand upon the predicted data presented herein.

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